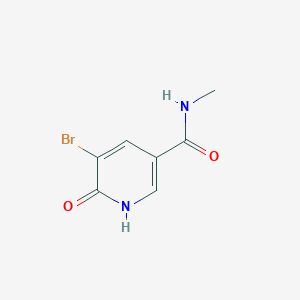
5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide typically involves the bromination of a suitable pyridine precursor followed by the introduction of the carboxamide group. One common method involves the bromination of 6-oxo-1H-pyridine-3-carboxamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting bromo derivative is then methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amines derived from the reduction of the carboxamide group.
Oxidation: Carboxylic acids derived from the oxidation of the methyl group.
Scientific Research Applications
5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-oxo-1H-pyridine-3-carboxamide: Lacks the methyl group, which may affect its reactivity and binding properties.
N-methyl-6-oxo-1H-pyridine-3-carboxamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.
6-oxo-1H-pyridine-3-carboxamide: Lacks both the bromine and methyl groups, serving as a simpler analog for comparison.
Uniqueness
5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, binding affinity, and overall functionality in various applications.
Properties
IUPAC Name |
5-bromo-N-methyl-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6(11)4-2-5(8)7(12)10-3-4/h2-3H,1H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXKJFCNNOYLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC(=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
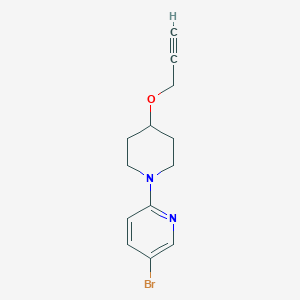
![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2,4-triazole](/img/structure/B6897704.png)
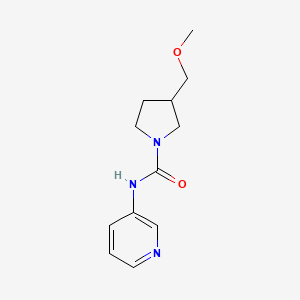
![1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6897714.png)
![Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone](/img/structure/B6897715.png)
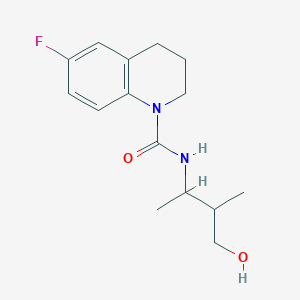
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-methylcyclopropane-1-carboxamide](/img/structure/B6897752.png)
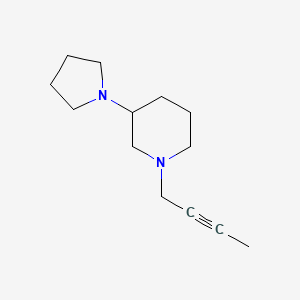
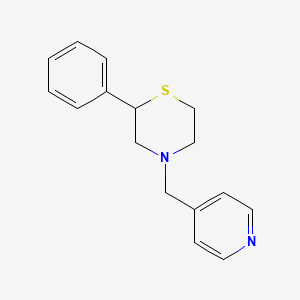
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone](/img/structure/B6897762.png)
![3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6-methylquinazolin-4-one](/img/structure/B6897773.png)
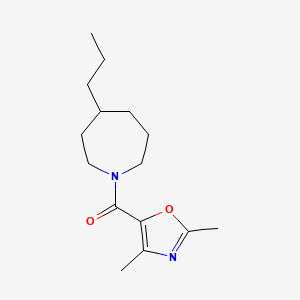
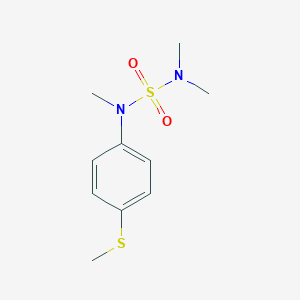
![8-Methyl-3-(pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B6897798.png)
